molecular formula C8H9NO2 B1267525 3-(Pyridin-4-yl)propanoic acid CAS No. 6318-43-0

3-(Pyridin-4-yl)propanoic acid

Cat. No.: B1267525
CAS No.: 6318-43-0
M. Wt: 151.16 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)propanoic acid, also known as 3-(4-pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring a propanoic acid group attached to the fourth position of the pyridine ring. This compound is commonly used as a ligand in the formation of coordination polymers and has been studied for its crystal structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pyridin-4-yl)propanoic acid can be synthesized through various methods. One common approach involves the acylation of 3-pyridineethanol. This reaction typically requires the use of acylating agents such as acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-pyridineacrylic acid. This process is carried out under high pressure and temperature, using catalysts such as palladium on carbon to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(Pyridin-4-yl)propanoic acid has been investigated for its potential as a pharmacological agent. It serves as a structural motif in the development of various inhibitors targeting specific enzymes and receptors.

Case Study: Inhibition of Trypanosoma cruzi CYP51

A study highlighted the development of pyridine-based inhibitors, including derivatives of this compound, aimed at inhibiting the enzyme CYP51 in Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring significantly affected binding affinity and biological activity against the parasite .

Proteomics

This compound is utilized in proteomics research, specifically in the study of protein interactions and functions. Its ability to interact with various proteins makes it a valuable tool for understanding cellular mechanisms.

Application Example: Protein Interaction Studies

Researchers have employed this compound to probe protein-ligand interactions, helping to elucidate pathways related to disease mechanisms and potential therapeutic targets .

Neuroscience

There is emerging interest in the role of this compound as a modulator of neurotransmitter systems. Its derivatives are being explored for their effects on neuropharmacological targets.

Case Study: Neurotransmitter Modulation

Research indicates that certain derivatives of this compound can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .

Market Insights

The global market for compounds like this compound has been expanding, driven by its applications in pharmaceutical development and research. The following table summarizes key market insights:

Market Aspect Details
Application Areas Medicinal chemistry, proteomics, neuroscience
Key Regions North America, Europe, Asia-Pacific
Growth Drivers Increased R&D in pharmaceuticals, rise in proteomics studies
Challenges Regulatory hurdles, synthesis complexity

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)propanoic acid involves its ability to act as a bidentate chelating agent. This means it can form stable complexes with metal ions by coordinating through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid group. These complexes can enhance fluorescence properties, making them useful in imaging and analytical applications .

Comparison with Similar Compounds

Biological Activity

3-(Pyridin-4-yl)propanoic acid is an organic compound characterized by its unique structure, featuring a pyridine ring substituted at the 4-position with a propanoic acid moiety at the 3-position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C8H9NO2
  • Molecular Weight : Approximately 151.16 g/mol
  • Solubility : Soluble in various organic solvents

The presence of both the pyridine and carboxylic acid functional groups enhances its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can modulate cytokine release, specifically inhibiting TNF-α and IFN-γ production in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). Compounds derived from this structure demonstrated a reduction in TNF-α production by approximately 44–60% at higher concentrations, indicating potential anti-inflammatory properties .
  • Immunomodulatory Effects : The compound has been observed to induce IL-10 production, which is beneficial in managing chronic inflammation. The presence of specific substituents on the pyridine ring significantly influences these immunomodulatory effects .
  • Antimicrobial Properties : Research suggests that some derivatives exhibit selective antimicrobial activity against pathogens such as Chlamydia and other Gram-positive and Gram-negative bacteria. The compounds showed moderate antibacterial activity, with some derivatives being effective against N. meningitidis and H. influenzae .

Case Studies and Experimental Data

A recent study evaluated several derivatives of this compound for their biological activities:

CompoundCytokine Inhibition (TNF-α)IL-10 InductionAntimicrobial Activity
3a60%ModerateActive against Chlamydia
3c44%HighActive against N. meningitidis
3e50%SignificantActive against H. influenzae
3g25%LowNo significant activity

The study highlighted that compounds with specific substitutions on the pyridine ring not only inhibited pro-inflammatory cytokines but also enhanced the production of anti-inflammatory cytokines like IL-10, showcasing their potential as therapeutic agents in inflammatory diseases .

The mechanism by which these compounds exert their biological effects involves:

  • Cytokine Modulation : The ability to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines suggests a dual role in immune regulation.
  • Selective Targeting : The structural features allow for selective binding to biological targets, enhancing their efficacy as drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Pyridin-4-yl)propanoic acid and its intermediates?

  • Methodological Answer : The compound is synthesized via intermediates like 3-(Pyridin-4-yl)acrylic acid, which can be crystallized as an iodide salt. Key steps include condensation reactions using pyridine derivatives and carboxylic acid precursors. For example, 4-(2-Carboxyvinyl)pyridinium iodide is formed via quaternization of pyridine with iodinated acrylic acid derivatives. Structural optimization involves hydrogen bonding (N–H⋯O/I) to stabilize intermediates . Alternative routes include hydroxylation or amination of the propanoic acid backbone, as seen in the synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid derivatives .

Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using instruments like the Rigaku SCXmini. Data collection involves monochromatic Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction. Software such as SHELXS97 and SHELXL97 refines the structure, resolving parameters like torsion angles (e.g., 15.34° for carboxylate-pyridine dihedral angles) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming 2D networks). This method confirms stereochemistry and supramolecular packing .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic pathways of this compound derivatives?

  • Methodological Answer : Metabolic profiling involves in vitro or in vivo incubation with liver microsomes or fecal microbiota. For example, 3-(4-Hydroxyphenyl)propanoic acid undergoes decarboxylation to 4-hydroxyphenylacetic acid, followed by α-oxidation to hydroxybenzoic acid, which conjugates with glycine to form hippuric acid. LC-MS or NMR tracks isotopic labeling or phase II metabolites (e.g., sulfated/glucuronidated derivatives). Dose-response studies in murine models can validate hepatic vs. microbial transformation pathways .

Q. What methodological approaches resolve contradictions in crystallographic data for pyridine-propanoic acid hybrids?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. To address this, high-resolution data (θmax > 25°) and anisotropic refinement for non-H atoms are critical. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π vs. O–H⋯N hydrogen bonds). Comparative studies with DFT-optimized gas-phase structures can identify lattice-induced distortions .

Q. How do hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Crystal packing is driven by pyridine-carboxylate dimerization via N–H⋯O bonds and parallel-displaced π-π stacking (3.5–4.0 Å interplanar distances). Computational tools like Mercury (CCDC) visualize interaction fingerprints, while energy frameworks quantify stabilizing forces. For example, (E)-3-(pyridin-4-yl)acrylic acid forms layered networks stabilized by bifurcated hydrogen bonds, impacting solubility and melting points .

Q. How to evaluate structure-activity relationships (SAR) of anticancer derivatives of this compound?

  • Methodological Answer : SAR studies require synthesizing derivatives with varied substituents (e.g., hydroxyl, nitro, or amino groups at the phenyl ring). In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) correlate activity with electronic (Hammett σ) or steric parameters. Molecular docking predicts binding to targets like tyrosine kinases or DNA topoisomerases. For instance, 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show enhanced activity when electron-withdrawing groups improve membrane permeability .

Properties

IUPAC Name

3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXGQYDHJZKQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283449
Record name 3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-43-0
Record name 6318-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(4-pyridyl)-acrylic acid (25.0 g, 168 mmol) in 1:1 ethanol:THF (250 mL) was added 10% Pd(0)/C (2.50 g). The reaction vessel was placed under 110 psi of H2 until 1.0 equivalent of H2 had been consumed as indicated by a pressure drop in the reaction vessel. The mixture was then diluted with 1 L of hot methanol and filtered through celite, rinsing with hot methanol. The liquid obtained was concentrated in vacuo, affording 11.0 g (43% of 3-(4-pyridyl)-propionic acid. This material was dissolved in DMF (300 mL), and to this solution was added the aminochromanol intermediate from Example 1, Step L (12.0 g, 72.5 mmol), HOBT (11.7 g, 87.0 mmol), di-iso-propylethylamine (27.8 mL, 159 mmol) and HBTU (27.5 g, 72.5 mmol). After 2 hours at ambient temperature, the reaction was quenched with 0.5 N aqueous NaHCO3 (500 mL) and diluted with ethyl acetate (1 L). The organic layer was washed with 0.5 N NaHCO3 (300 mL×3), brine (300 mL), dried (MgSO4), and concentrated in vacuo, affording 13.2 g (61%) of the amide as a white solid. A portion of this material (2.27 g, 7.61 mmol) was dissolved in dichloromethane (100 mL), and 2-methoxypropene (3.64 mL, 38 mmol) was added, followed by camphorsulfonic acid (1.20 g, 5.17 mmol). After 3 hours at ambient temperature the reaction was quenched by the addition of 1.4 mL of triethylamine, and concentrated in vacuo. Purification by flash chromatography (3% methanol in ethyl acetate) afforded the title compound as a clear oil. 1H NMR (CDCl3, 400 MHz) 8.55 (d, 2H), 7.58 (s, 1H), 7.26 (m, 3H), 7.00 (d, 1H), 6.84 (t, 1H), 5.81 (s, 1h), 4.88 (s, 1H), 4.40 (d, 2H), 4.18 (m, 3H), 3.02 (m, 3H), 2.70 (m, 1H), 1.62 (s, 3H), 1.30 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-pyridin-4-ylpropanoate (Method 2; 103.1 g, 576 mmol) in water (400 ml) and ethanol (20 ml) at room temperature was added potassium hydroxide (60 g, 1600 mmol). After 18 hours hydrochloric acid (100 ml) was added to give a white solid. Yield 62.8 g (73%). NMR 8.38 (d, 2H), 7.21 (d, 2H), 2.70 (t, 2H), 2.52 (t, 2H); m/z 152.2.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of ethyl 3-(pyridin-4-yl)propionate (17.14 g, 96 mmol; synthesized according to WO, A, 01/42244) in aqueous sodium hydroxide (2N, 100 ml) was heated under reflux for 1 hour, cooled, then adjusted pH 4 to 5 with conc. sulfuric acid, filtered to give precipitates which were washed with water, and then with hexane, and dried to afford 3-(pyridin-4-yl)propionic acid (10.15 g, 70%) as crystals.
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 3-pyridin-4-ylpropanoate (Method 7; 103.1 g, 576 mmol) in water (400 ml) and EtOH (20 ml) at room temperature was added potassium hydroxide (60 g, 1600 mmol). After 18 hours hydrochloric acid (100 ml) was added to give a white solid 62.8 g (73%). NMR (300 MHz) 8.38 (d, 2H), 7.21 (d, 2H), 2.70 (t, 2H), 2.52 (t, 2H); m/z 152.2.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)propanoic acid
Reactant of Route 2
3-(Pyridin-4-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-4-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-4-yl)propanoic acid
Reactant of Route 5
3-(Pyridin-4-yl)propanoic acid
Reactant of Route 6
3-(Pyridin-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.